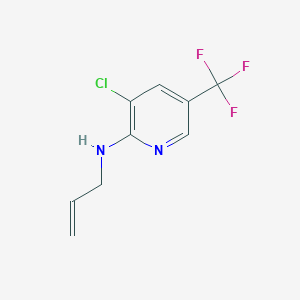
N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine” is a chemical compound with the formula C9H8ClF3N2 . It is used in various applications and is available for bulk manufacturing and procurement .
Molecular Structure Analysis
The molecular structure of “N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine” is defined by its formula C9H8ClF3N2 . The exact structure would require more detailed information such as NMR or X-ray crystallography data.Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.62 . More detailed physical and chemical properties such as boiling point, solubility, and stability would require additional specific information.Scientific Research Applications
Cycloaddition Reactions
Research has shown that compounds related to N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine, such as N-allyl-2-(het)arylethynyl-pyridinium salts, undergo thermal isomerization reactions leading to derivatives like [a,f]-annulated isoindolium salts. This process involves an intramolecular [4 + 2] cycloaddition reaction, where the (het)arylethynyl moiety acts as the 4pi component. This reaction pathway suggests potential applications in synthetic organic chemistry for constructing complex molecular structures (Herz, Schatz, & Maas, 2001).
Organocatalysis
Pyridine N-oxides, structurally related to N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine, have been used as organocatalysts in the allylation of aldehydes. These catalysts are derived from amino acids and facilitate the production of homoallylic alcohols with high enantiomeric excess. This suggests the potential of N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine derivatives in catalyzing similar asymmetric synthesis reactions (Pignataro et al., 2006).
Intermediate in Synthesis
The compound 2-cholo-3-iodopyridine, an intermediate for producing 2-chloro-3-(trifluoromethyl) pyridine, is synthesized from 2-chloro-3-pyridinamine. This synthesis pathway highlights the role of related compounds in the production of intermediates for further chemical synthesis, such as the creation of flazasulfuron (Du Yi-hui, 2009).
Alkyne Coupling Reactions
Iron(II) complexes have been used to mediate alkyne coupling reactions, leading to the formation of η6-coordinated arene and pyridine complexes. This process, involving the head-to-tail coupling of alkynes, suggests a potential application of N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine in the formation of complex molecular structures through similar coupling reactions (Ferré, Toupet, & Guerchais, 2002).
Synthesis of Heterocycles
The primary allyl amines derived from Baylis-Hillman adducts have been applied in the synthesis of heterocycles such as pyrimidinones and pyrrolizin-1-ones. Given the structural similarity, N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine may also be applicable in similar synthetic pathways for heterocyclic compounds (Nag, Madapa, & Batra, 2008).
Safety and Hazards
The compound comes with several safety precautions. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
3-chloro-N-prop-2-enyl-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2/c1-2-3-14-8-7(10)4-6(5-15-8)9(11,12)13/h2,4-5H,1,3H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLCJFVLPZHUPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

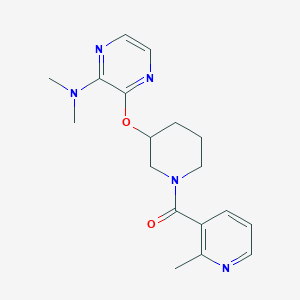
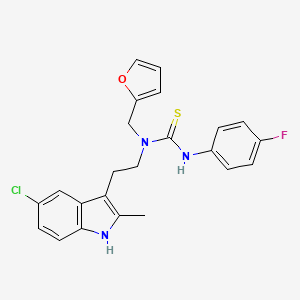

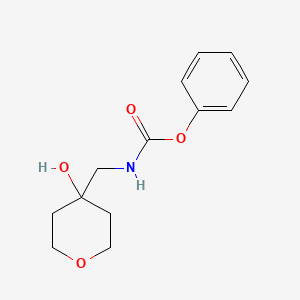
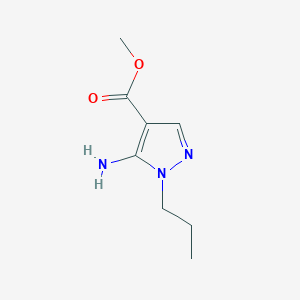
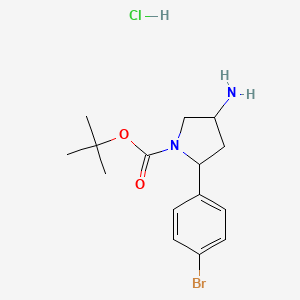
![N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2405872.png)
![3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2405873.png)


![N-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2405878.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2405883.png)
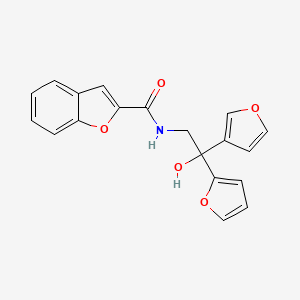
![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)